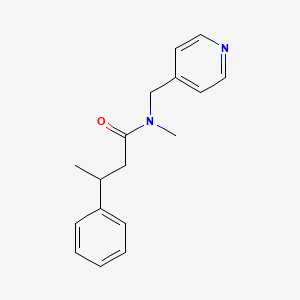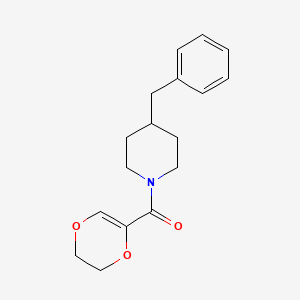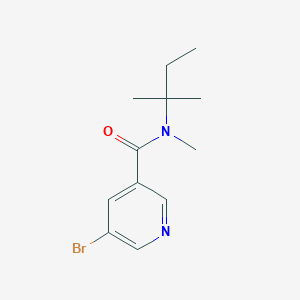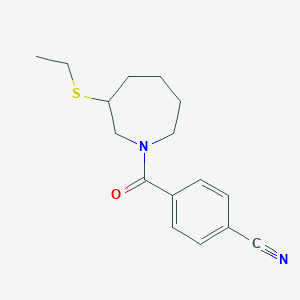![molecular formula C17H20N2O4S B7564240 5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide](/img/structure/B7564240.png)
5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide, also known as MMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMB is a sulfonamide derivative that has been synthesized through a series of chemical reactions.
作用機序
The mechanism of action of 5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX. Carbonic anhydrase IX is an enzyme that is overexpressed in many types of cancer and plays a key role in tumor growth and survival. By inhibiting the activity of carbonic anhydrase IX, 5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide has been shown to have a range of biochemical and physiological effects. In addition to its antiproliferative activity against cancer cells, 5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide has been found to have antibacterial and antifungal properties. Furthermore, 5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide has been shown to inhibit the activity of carbonic anhydrase IX, which may have implications for the treatment of cancer.
実験室実験の利点と制限
One of the advantages of using 5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide in lab experiments is its potent antiproliferative activity against a range of cancer cell lines. Additionally, 5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, one limitation of using 5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide in lab experiments is its relatively low solubility in water, which may affect its bioavailability and limit its effectiveness.
将来の方向性
There are several future directions for the study of 5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide. One potential direction is the development of new cancer therapies based on the inhibition of carbonic anhydrase IX. Additionally, further research is needed to fully understand the mechanism of action of 5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide and its potential applications in the treatment of cancer, bacterial infections, and fungal infections. Furthermore, the development of new methods for synthesizing 5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide may improve its bioavailability and effectiveness in lab experiments.
合成法
The synthesis of 5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide involves a series of chemical reactions, starting with the reaction between 2-methoxybenzaldehyde and 2-nitrobenzaldehyde to form 2-methoxy-5-nitrobenzaldehyde. This intermediate compound is then reduced using sodium borohydride to yield 2-methoxy-5-aminobenzaldehyde. The next step involves the reaction between 2-methoxy-5-aminobenzaldehyde and N,N-dimethylformamide dimethyl acetal to form 5-[(2-methoxyphenyl)-methylamino]-N,2-dimethylbenzamide. Finally, the sulfamoylation of the intermediate compound using chlorosulfonic acid and ammonium hydroxide yields 5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide.
科学的研究の応用
5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. 5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide has been shown to exhibit potent antiproliferative activity against a range of cancer cell lines, including breast, colon, and lung cancer. Additionally, 5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Furthermore, 5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer and plays a key role in tumor growth and survival.
特性
IUPAC Name |
5-[(2-methoxyphenyl)-methylsulfamoyl]-N,2-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12-9-10-13(11-14(12)17(20)18-2)24(21,22)19(3)15-7-5-6-8-16(15)23-4/h5-11H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIBEHIEWGZAIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2OC)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-2-[4-(3-methoxybenzoyl)-1,4-diazepan-1-yl]acetamide](/img/structure/B7564157.png)
![N-[2-[(3-methoxyphenyl)carbamoyl]phenyl]-2-methyl-3-oxo-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B7564162.png)
![3-methyl-N-[4-methylsulfanyl-1-oxo-1-(pentylamino)butan-2-yl]benzamide](/img/structure/B7564177.png)

![3,4-dihydro-1H-isochromen-1-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7564207.png)

![2-[(2,4-dimethylphenyl)sulfonylamino]-N-phenylpropanamide](/img/structure/B7564221.png)


![N-methyl-N-[(3-methyloxetan-3-yl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7564238.png)
![N-methyl-N-[(3-methyloxetan-3-yl)methyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7564241.png)

![2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol](/img/structure/B7564251.png)
